

Unveiling 20-HETE: A Comparative Analysis Across Biological Matrices

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Compound of Interest

Compound Name: 20-HETE-d6

Cat. No.: B1163427

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A comprehensive guide for researchers on the varying concentrations and detection methodologies of the vasoactive lipid, 20-hydroxyeicosatetraenoic acid (20-HETE), in different biological samples. This guide provides a comparative overview of 20-HETE levels in plasma, urine, and tissue, supported by experimental data and detailed protocols for quantification.

20-hydroxyeicosatetraenoic acid (20-HETE) is a crucial lipid signaling molecule, enzymatically produced from arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.^{[1][2]} It is a potent regulator of vascular tone and renal function and has been implicated in the pathophysiology of hypertension, stroke, and other cardiovascular diseases.^{[1][2][3]} The concentration of 20-HETE varies significantly across different biological matrices, reflecting local synthesis and systemic distribution. Understanding these variations is critical for researchers studying its physiological and pathological roles.

Comparative Analysis of 20-HETE Levels

The concentration of 20-HETE is a key indicator of its localized and systemic activity. The following tables summarize reported concentrations in various biological matrices from both human and animal studies, providing a comparative snapshot for researchers.

Table 1: 20-HETE Levels in Human Biological Matrices

Biological Matrix	Condition	Mean Concentration	Method of Quantification	Reference
Urine	Normotensive	~1.0 ± 0.2 nM (unextracted)	Colorimetric ELISA	
Normotensive Women	~1000 pmol/24h	Gas Chromatography/ Mass Spectrometry (GC/MS)		
Hypertensive Women	~1500 pmol/24h	Gas Chromatography/ Mass Spectrometry (GC/MS)		
Normotensive Men	~1200 pmol/24h	Gas Chromatography/ Mass Spectrometry (GC/MS)		
Hypertensive Men	~1200 pmol/24h	Gas Chromatography/ Mass Spectrometry (GC/MS)		
Diabetic Patients	21.9 pmol/mg Creatinine	Not Specified		
Non-Diabetic Controls	2.1 pmol/mg Creatinine	Not Specified		
Plasma	Healthy Pooled	23.6 ng/mL (total 5,6-EET, for comparison)	UPLC-MS/MS	

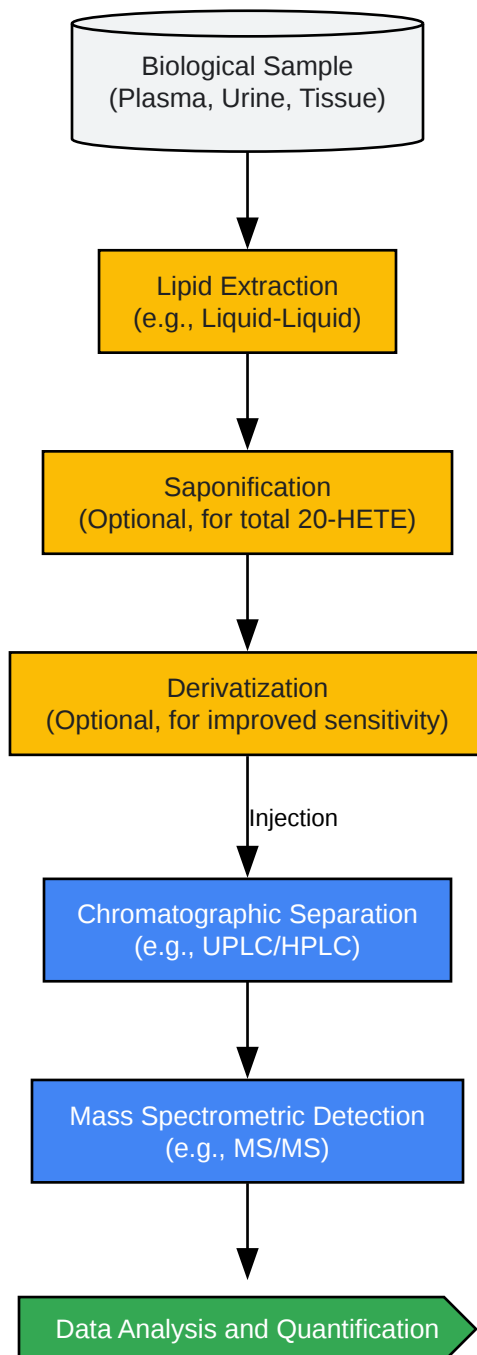
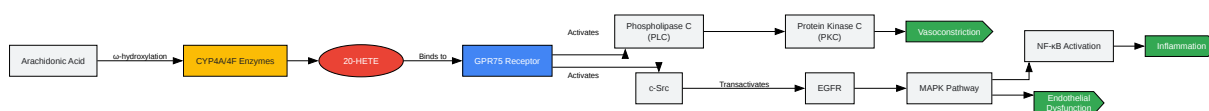
Following Ischemic Stroke	Elevated	Not Specified	
Neutrophils	Basal (unstimulated)	38.4 ± 5.6 pg/ 10^6 cells	Not Specified
Stimulated (Calcium Ionophore)	104.9 ± 11.9 pg/ 10^6 cells	Not Specified	
Platelets	Basal (unstimulated)	4.5 ± 1.9 pg/ 10^8 platelets	Not Specified
Stimulated (Calcium Ionophore)	11.8 ± 3.7 pg/ 10^8 platelets	Not Specified	

Table 2: 20-HETE Levels in Animal (Rat) Biological Matrices

Biological Matrix	Strain/Condition	Mean Concentration	Method of Quantification	Reference
Kidney Cortex	Sprague-Dawley (Sham)	~1.5 ng/mg protein	Not Specified	
Ren-2 Transgenic (Hypertensive)	~2.5 ng/mg protein	Not Specified		
Dahl Salt-Sensitive	Reduced levels	Not Specified		
Spontaneously Hypertensive (SHR)	Elevated levels	Not Specified		
Cerebral Arteries	Wistar-Kyoto (WKY - Normotensive)	~0.25 pmol/min/mg protein	Not Specified	
Spontaneously Hypertensive Stroke-Prone (SHRSP)	~0.4 pmol/min/mg protein	Not Specified		
Brain Tissue	Following Ischemic Stroke	Elevated	Not Specified	

Signaling Pathways of 20-HETE

20-HETE exerts its biological effects through complex signaling cascades. A key mechanism involves its interaction with the G-protein coupled receptor GPR75. This interaction initiates a cascade that can lead to vasoconstriction, endothelial dysfunction, and inflammation, all of which are contributing factors to hypertension.



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